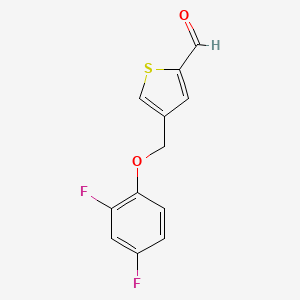
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. The compound this compound is characterized by the presence of a difluorophenoxy group attached to the thiophene ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced through nucleophilic substitution reactions.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carboxylic acid
Reduction: 4-((2,4-Difluorophenoxy)methyl)thiophene-2-methanol
Substitution: Various halogenated, nitrated, and sulfonated thiophene derivatives
Aplicaciones Científicas De Investigación
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2,4-Dichlorophenoxy)methyl)thiophene-2-carbaldehyde
- 4-((2,4-Dibromophenoxy)methyl)thiophene-2-carbaldehyde
- 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde
Uniqueness
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C12H8F2O2S |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
4-[(2,4-difluorophenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2S/c13-9-1-2-12(11(14)4-9)16-6-8-3-10(5-15)17-7-8/h1-5,7H,6H2 |
Clave InChI |
DXCOEYSKJZAEQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)OCC2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)







